molecular formula C14H16N4O4S B2556723 methyl (4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)carbamate CAS No. 188558-76-1

methyl (4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)carbamate

Cat. No.: B2556723
CAS No.: 188558-76-1
M. Wt: 336.37
InChI Key: VDJJZDDUUQPLLY-UHFFFAOYSA-N
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Description

Methyl (4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)carbamate is a sulfonamide derivative characterized by a pyrimidine core substituted with two methyl groups at positions 4 and 4. The molecule integrates a carbamate group (methyl ester of carbamic acid) attached to a phenyl ring, which is further linked to a sulfamoyl bridge bound to the pyrimidine moiety.

The synthesis of such compounds typically involves multi-step reactions, including sulfonylation, carbamate formation, and heterocyclic ring functionalization.

Properties

IUPAC Name

methyl N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c1-9-8-10(2)16-13(15-9)18-23(20,21)12-6-4-11(5-7-12)17-14(19)22-3/h4-8H,1-3H3,(H,17,19)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJJZDDUUQPLLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Formation via Methyl Chloroformate

The direct carbamation of 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide (sulfamethazine) using methyl chloroformate is a widely reported method. This one-step reaction proceeds via nucleophilic acyl substitution, where the primary amine of sulfamethazine attacks the electrophilic carbonyl of methyl chloroformate.

Procedure :

  • Reagents : Sulfamethazine (1 equiv), methyl chloroformate (1.2 equiv), sodium acetate (1.5 equiv), glacial acetic acid (solvent).
  • Conditions : Reflux at 100–120°C for 12–24 h under nitrogen atmosphere.
  • Workup : The reaction mixture is cooled, filtered, and washed with cold water. The crude product is recrystallized from ethanol to yield white crystals.

Key Data :

  • Yield : 72–85% (analogous carbamation reactions).
  • Purity : >95% (HPLC analysis).

This method is favored for its simplicity but requires careful control of stoichiometry to avoid over-methylation.

Catalytic Aminolysis of Dimethyl Carbonate (DMC)

The aminolysis of DMC with sulfamethazine offers a phosgene-free route, aligning with green chemistry principles. Zn/Al/Ce mixed oxides, derived from hydrotalcite precursors, serve as effective catalysts.

Procedure :

  • Reagents : Sulfamethazine (1 equiv), DMC (25 equiv), Zn/Al/Ce catalyst (5 wt%).
  • Conditions : 200°C, 7 h, autoclave under nitrogen.
  • Workup : The catalyst is separated via centrifugation, and the product is isolated by distillation under reduced pressure.

Key Data :

  • Conversion : 95.8% (sulfamethazine).
  • Selectivity : 81.6% (target carbamate).
  • Catalyst Reusability : >5 cycles with <5% activity loss.

Experimental Optimization

Temperature and Time Dependence

Reaction temperature critically influences selectivity (Table 1). Elevated temperatures (>200°C) favor methylation side products (e.g., N-methyl derivatives).

Table 1. Temperature Optimization for DMC Aminolysis

Temperature (°C) Conversion (%) Selectivity (%) Yield (%)
150 62.3 45.1 28.1
180 84.7 68.9 58.4
200 95.8 81.6 78.2
210 98.1 65.2 -

Data adapted from analogous DMC aminolysis studies.

Catalyst Composition

Ce doping in Zn/Al hydrotalcites enhances Lewis acidity, improving DMC activation (Table 2).

Table 2. Catalyst Performance with Varying Ce Content

Ce (wt%) Surface Area (m²/g) Conversion (%) Selectivity (%)
0 112 78.4 62.3
2.5 135 95.8 81.6
5.0 129 93.2 79.1

Optimal Ce loading (2.5 wt%) balances active sites and structural stability.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.12 (s, 1H, NH), 7.85 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 6.72 (s, 1H, pyrimidine-H), 3.75 (s, 3H, OCH3), 2.45 (s, 6H, CH3).
  • HPLC : Retention time = 6.2 min (CH3OH/H2O = 70:30, 0.4 mL/min).

Comparative Method Analysis

Parameter Methyl Chloroformate DMC Aminolysis
Yield 72–85% 78.2%
Green Metrics Moderate High
Cost Low Moderate
Scalability Laboratory-scale Industrial

The DMC route excels in sustainability, while the methyl chloroformate method is cost-effective for small batches.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Methyl (4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets. The sulfamoyl group can mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Biological Activity (Reported) References
Methyl (4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)carbamate (Target) C₁₄H₁₆N₄O₄S 348.37 (calc.) 4,6-dimethylpyrimidine, methyl carbamate, sulfamoyl-phenyl linkage Not reported Not available
N-(4,6-Dimethylpyrimidin-2-yl)-4-(4-((1-((1-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-benzo[d]imidazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)benzenesulfonamide (6a) C₃₄H₃₄N₁₂O₄S₃ 834.23 Dual triazole-benzimidazole motifs, dual sulfamoyl groups 176–178 Antimicrobial, enzyme inhibition
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide C₂₄H₂₃N₅O₅S 493.53 Dioxoisoindolinyl, pentanamide chain, pyrimidin-2-yl sulfamoyl Not reported Anticancer (predicted)

Key Observations:

Structural Complexity: The target compound is simpler than 6a (), which contains dual triazole and benzimidazole moieties. Compared to the pentanamide derivative in , the target’s methyl carbamate group introduces a smaller, more polar substituent, which could influence hydrogen-bonding patterns (e.g., crystal packing or receptor interactions) .

Physicochemical Properties :

  • The 4,6-dimethylpyrimidine group in the target compound likely increases lipophilicity compared to unsubstituted pyrimidine analogs. This may enhance membrane permeability but reduce aqueous solubility.
  • Compound 6a exhibits a higher molecular weight (834.23 vs. 348.37) due to its extended heterocyclic framework, which correlates with its higher melting point (176–178°C) .

These features likely engage in hydrogen bonding with microbial enzymes . The dioxoisoindolinyl compound () is theorized to exhibit anticancer activity due to its ability to disrupt protein-protein interactions via its planar isoindolinone group .

Synthetic Accessibility :

  • The target compound’s synthesis is likely more straightforward than 6a , which requires click chemistry (triazole formation) and multiple coupling steps. However, carbamate formation may necessitate careful control of reaction conditions to avoid hydrolysis .

Methodological Considerations

Structural characterization of these compounds often relies on crystallographic tools such as SHELX for refinement and ORTEP-3 for graphical representation . Hydrogen-bonding patterns, critical for understanding supramolecular assembly, can be analyzed using graph set theory (as in ), though specific data for the target compound are lacking .

Biological Activity

Methyl (4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)carbamate, a compound with the molecular formula C14H16N4O4SC_{14}H_{16}N_{4}O_{4}S and a molecular weight of 336.37 g/mol, belongs to the classes of carbamates and sulfonamides. Its unique structure incorporates a pyrimidine moiety, which is significant for its biological activity. This article explores its biological properties, focusing on antimicrobial activity, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Methyl Carbamate : This group can act as a carbamoylating agent, reacting with nucleophiles.
  • Sulfonamide : Known for its antimicrobial properties, it mimics para-aminobenzoic acid (PABA), inhibiting folic acid synthesis in bacteria.

Molecular Structure

PropertyValue
Molecular FormulaC14H16N4O4SC_{14}H_{16}N_{4}O_{4}S
Molecular Weight336.37 g/mol
IUPAC NameMethyl N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamate
CAS Number188558-76-1

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The sulfonamide component competes with PABA for the active site of dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria. This inhibition leads to reduced bacterial growth and proliferation.

Case Study: Antimicrobial Efficacy
In a study assessing various sulfonamide derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL against common bacterial strains such as Escherichia coli and Staphylococcus aureus .

The mechanism of action involves:

  • Inhibition of Enzyme Activity : By mimicking PABA, the compound inhibits dihydropteroate synthase, disrupting folate synthesis essential for nucleic acid production in bacteria.
  • Cellular Impact : The resultant folate deficiency leads to impaired DNA replication and cell division in susceptible bacteria.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

CompoundStructureMIC (µg/mL)Notes
Compound ASimilar sulfonamide structure75Moderate antibacterial activity
Compound BContains thiazole moiety40Higher potency against gram-negative bacteria
Methyl CarbamateUnique pyrimidine substitution50-100Effective against both gram-positive and gram-negative bacteria

Q & A

Q. What are the optimal synthetic routes for methyl (4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)carbamate, and how do reaction conditions influence yield?

The synthesis typically involves sequential sulfonylation and carbamate formation. A common approach starts with 4,6-dimethylpyrimidin-2-amine reacting with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., triethylamine) to form the sulfonamide intermediate. Subsequent reduction of the nitro group and carbamate introduction via methyl chloroformate completes the synthesis. Reaction temperature (0–5°C for sulfonylation) and stoichiometric control (1.2–1.5 equivalents of sulfonyl chloride) are critical for minimizing side products .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

Key methods include:

  • NMR : 1^1H and 13^13C NMR to verify sulfonamide (-SO2_2NH-) and carbamate (-OCONH-) linkages.
  • IR : Peaks at ~1700 cm1^{-1} (carbamate C=O) and ~1350/1150 cm1^{-1} (sulfonamide S=O).
  • Mass spectrometry : High-resolution MS to confirm molecular ion ([M+H]+^+) and fragmentation patterns. Purity assessment requires HPLC with UV detection (λ = 254 nm) and a C18 column .

Q. What are the primary challenges in achieving high purity during synthesis?

Common issues include:

  • Residual solvents (e.g., DMF, THF) from reaction steps.
  • Byproducts from incomplete sulfonylation or carbamate coupling. Mitigation strategies involve silica gel chromatography (eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions with enzymes like dihydrofolate reductase (DHFR). Key parameters include:

  • Ligand preparation : Protonation states adjusted for physiological pH.
  • Grid box size : 25 ų centered on the active site. Validate predictions with surface plasmon resonance (SPR) assays to measure binding constants (KD_D) .

Q. What experimental designs resolve contradictions in reported bioactivity data across studies?

Use a tiered approach:

  • In vitro validation : Replicate assays (e.g., IC50_{50} in enzyme inhibition) under standardized conditions (pH 7.4, 37°C).
  • Orthogonal assays : Compare results from fluorometric and radiometric methods.
  • Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers due to solvent effects or cell line variability .

Q. How does substituent variation on the pyrimidine ring impact pharmacological activity?

Structure-activity relationship (SAR) studies reveal:

  • 4,6-Dimethyl groups : Enhance metabolic stability by steric hindrance against CYP450 oxidation.
  • Methoxy vs. methyl substitutions : Methoxy groups increase solubility but reduce membrane permeability. Quantify effects via logP measurements (shake-flask method) and Caco-2 cell permeability assays .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

  • Formulation : Use PEGylated nanoparticles (size: 100–150 nm) to enhance aqueous solubility.
  • Prodrug design : Introduce ester moieties at the carbamate group for hydrolytic activation in plasma. Validate pharmacokinetics via LC-MS/MS analysis of plasma samples after oral administration in rodent models .

Methodological Tables

Q. Table 1. Comparative Synthesis Yields Under Different Conditions

StepReagent RatioTemperature (°C)Yield (%)Reference
Sulfonylation1:1.20–578
Carbamate Formation1:1.52585

Q. Table 2. Key Pharmacological Parameters

ParameterValueAssay TypeReference
IC50_{50} (DHFR)12.3 ± 1.2 μMFluorometric
logP2.8Shake-flask
Plasma t1/2_{1/2}4.2 hLC-MS/MS (mice)

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